

A Comprehensive Technical Guide to the Physical Properties of Methyl 3-methylpentanoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl 3-methylpentanoate*

Cat. No.: *B1593663*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physical properties of **Methyl 3-methylpentanoate** (CAS No: 2177-78-8), an organic ester. The document is intended for use by researchers, scientists, and professionals in drug development and related fields. It presents a compilation of key physical data in a structured format, outlines the experimental methodologies for their determination, and includes a visual representation of a standard experimental workflow. All data is sourced from reputable chemical databases and scientific literature.

Introduction

Methyl 3-methylpentanoate, also known as Methyl 3-methylvalerate, is a fatty acid methyl ester with the molecular formula $C_7H_{14}O_2$. It is a colorless liquid at room temperature and possesses a characteristic fruity odor. Understanding its physical properties is crucial for its application in various fields, including its use as a fragrance, in flavor formulations, and as a potential building block in organic synthesis. This guide serves as a centralized resource for the essential physical characteristics of this compound.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of **Methyl 3-methylpentanoate**.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₁₄ O ₂	[1] [2]
Molecular Weight	130.18 g/mol	[1] [2]
Appearance	Colorless to pale yellow clear liquid (est.)	[3]
Boiling Point	135.0 to 138.0 °C at 760 mmHg	[3] [4]
Density	0.88 g/mL at 20 °C	[4]
Refractive Index	n _{20/D} 1.405	[4]
Flash Point	41 °C (105.8 °F) - Closed Cup	[4]
Solubility	Soluble in alcohol. Estimated water solubility: 1070 mg/L at 25 °C.	[3]
logP (o/w)	2.158 (est.)	[3] [4]
CAS Number	2177-78-8	[1] [2]
IUPAC Name	methyl 3-methylpentanoate	[1]

Experimental Protocols

This section outlines the generalized experimental methodologies for determining the key physical properties listed above. These protocols are based on standard laboratory techniques.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of a small liquid sample is the capillary method.[\[5\]](#)

Apparatus:

- Thiele tube or similar heating apparatus (e.g., aluminum block)
- Thermometer
- Small test tube (fusion tube)
- Capillary tube (sealed at one end)
- Heat source (e.g., Bunsen burner or hot plate)
- Liquid sample (**Methyl 3-methylpentanoate**)

Procedure:

- A small amount of the liquid sample is placed into the small test tube.
- A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
- The test tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.
- The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) or an aluminum heating block.
- The apparatus is heated slowly and uniformly.
- As the temperature rises, air trapped in the capillary tube will slowly be expelled.
- When the boiling point of the liquid is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.
- The heat source is removed, and the apparatus is allowed to cool slowly.
- The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[\[5\]](#)

Measurement of Density

The density of a liquid can be determined using several methods. The pycnometry method is a precise technique for this measurement.

Apparatus:

- Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
- Analytical balance
- Constant temperature water bath
- Liquid sample (**Methyl 3-methylpentanoate**)

Procedure:

- The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance.
- The pycnometer is filled with the liquid sample, ensuring no air bubbles are present. The stopper is carefully inserted, and any excess liquid is wiped from the outside.
- The filled pycnometer is placed in a constant temperature water bath (e.g., at 20 °C) to allow the liquid to reach thermal equilibrium.
- The pycnometer is removed from the bath, dried, and its mass is accurately measured.
- The mass of the liquid is determined by subtracting the mass of the empty pycnometer.
- The volume of the pycnometer is determined by repeating the procedure with a reference liquid of known density (e.g., deionized water).
- The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.

Measurement of Refractive Index

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when entering the liquid. It is a characteristic property of a substance and can be used to identify and assess its purity. An Abbe refractometer is commonly used for this measurement.

Apparatus:

- Abbe refractometer
- Constant temperature water bath (to control the temperature of the refractometer prisms)
- Dropper or pipette
- Liquid sample (**Methyl 3-methylpentanoate**)
- Solvent for cleaning (e.g., ethanol or isopropanol)

Procedure:

- The refractometer is turned on, and the temperature of the prisms is set to the desired value (e.g., 20 °C) using the circulating water bath.
- The prisms of the refractometer are cleaned with a suitable solvent and a soft tissue.
- A few drops of the liquid sample are placed on the surface of the lower prism using a dropper.
- The prisms are closed and locked.
- The light source is adjusted to illuminate the field of view.
- While looking through the eyepiece, the adjustment knob is turned until the boundary between the light and dark regions is sharp and centered on the crosshairs.
- The refractive index value is read directly from the instrument's scale.

Determination of Solubility

A qualitative assessment of solubility can be performed by observing the miscibility of the substance in various solvents.

Apparatus:

- Test tubes
- Pipettes or droppers
- Vortex mixer (optional)
- Liquid sample (**Methyl 3-methylpentanoate**)
- Solvents (e.g., water, ethanol)

Procedure:

- A small, measured amount of the solvent (e.g., 1 mL of water) is placed in a test tube.
- A small amount of **Methyl 3-methylpentanoate** (e.g., a few drops) is added to the solvent.
- The mixture is agitated vigorously (e.g., by shaking or using a vortex mixer) for a set period.
- The mixture is allowed to stand and is then observed.
- If the resulting mixture is a single, clear phase, the substance is considered soluble. If two distinct layers form or the mixture is cloudy, the substance is considered insoluble or sparingly soluble.^[6]
- This process is repeated with different solvents (e.g., ethanol).

Determination of Flash Point (Closed-Cup Method)

The flash point is the lowest temperature at which the vapors of a volatile material will ignite when given an ignition source. The Pensky-Martens closed-cup tester is a standard apparatus for this measurement, as described in ASTM D93.^{[7][8]}

Apparatus:

- Pensky-Martens closed-cup tester
- Heat source

- Thermometer
- Ignition source (e.g., gas flame or electric igniter)
- Liquid sample (**Methyl 3-methylpentanoate**)

Procedure:

- The sample cup of the Pensky-Martens apparatus is filled with the liquid sample to the marked level.
- The lid, which contains the stirrer, thermometer, and ignition source assembly, is placed on the cup.
- Heating is initiated at a slow, constant rate as specified by the standard method. The sample is stirred continuously.
- At regular temperature intervals, the stirring is stopped, and the ignition source is applied by dipping it into the vapor space above the liquid.
- The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a distinct flash inside the cup.[8]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of the boiling point of a liquid using the capillary method.

[Click to download full resolution via product page](#)

Caption: Workflow for Boiling Point Determination.

Conclusion

This technical guide has provided a consolidated source of information on the physical properties of **Methyl 3-methylpentanoate**. The tabulated data offers a quick reference for researchers, while the detailed experimental protocols provide a foundation for the laboratory determination of these essential properties. The information presented is vital for the safe handling, application, and synthesis involving this compound in scientific and industrial settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. byjus.com [byjus.com]
- 3. benchchem.com [benchchem.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Video: Boiling Points - Procedure [jove.com]
- 6. scribd.com [scribd.com]
- 7. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]
- 8. delltech.com [delltech.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical Properties of Methyl 3-methylpentanoate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1593663#what-are-the-physical-properties-of-methyl-3-methylpentanoate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com